2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
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Overview
Description
2-(5-Methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves multiple steps, including the formation of the indole ring and subsequent modifications to introduce the diazatricyclo structure. Common synthetic routes include the use of palladium-catalyzed reactions, such as the Sonogashira reaction, to form key intermediates . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, which can have different biological and chemical properties .
Scientific Research Applications
2-(5-Methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 2-(5-methoxy-1H-indol-3-yl)ethanamine and 1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl acetic acid . Compared to these compounds, 2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has a more complex structure, which contributes to its unique chemical and biological properties . This complexity allows for a broader range of applications and interactions with various molecular targets .
Properties
Molecular Formula |
C19H25N3O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(5-methoxy-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C19H25N3O/c1-18-8-19(2)11-21(9-18)17(22(10-18)12-19)15-7-20-16-5-4-13(23-3)6-14(15)16/h4-7,17,20H,8-12H2,1-3H3 |
InChI Key |
YJBCRTWWDFHOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CNC5=C4C=C(C=C5)OC)C |
Origin of Product |
United States |
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